4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13303774
InChI: InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1-
SMILES: C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63 g/mol

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol

CAS No.:

Cat. No.: VC13303774

Molecular Formula: C10H9ClF3NO2

Molecular Weight: 267.63 g/mol

* For research use only. Not for human or veterinary use.

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol -

Specification

Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63 g/mol
IUPAC Name (Z)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol
Standard InChI InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1-
Standard InChI Key RMRTZBMWEGBFSV-UPHRSURJSA-N
Isomeric SMILES C1=C(C=NC(=C1Cl)OC/C=C\CO)C(F)(F)F
SMILES C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol belongs to the pyridine derivative class, distinguished by its unique substitution pattern. The table below summarizes its key chemical properties:

PropertyValue
Molecular FormulaC10H9ClF3NO2\text{C}_{10}\text{H}_9\text{ClF}_3\text{NO}_2
Molecular Weight267.63 g/mol
IUPAC Name(Z)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol
SMILESC1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F
InChI KeyRMRTZBMWEGBFSV-UPHRSURJSA-N

The compound’s structure features a pyridine ring substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 5. The butenol side chain at position 2 introduces a hydroxyl group and a double bond, enabling participation in oxidation, reduction, and nucleophilic substitution reactions.

Synthesis and Preparation Methods

Reaction Pathway

The synthesis involves coupling 3-chloro-5-(trifluoromethyl)pyridin-2-ol with a butenol derivative under catalytic conditions. A proposed mechanism is outlined below:

  • Activation of Pyridinol: Deprotonation of the hydroxyl group on the pyridine ring using a base (e.g., potassium carbonate) generates a nucleophilic oxygen.

  • Nucleophilic Substitution: The activated oxygen attacks the butenol derivative (e.g., 2-buten-1-ol tosylate), displacing the leaving group and forming the ether linkage.

  • Purification: Column chromatography or crystallization isolates the product.

This method yields moderate to high purity (≥97%) when optimized for temperature and solvent polarity.

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the pyridine ring may slow reaction kinetics.

  • Regioselectivity: Competing reactions at other pyridine positions require careful control of reaction conditions.

Applications in Scientific Research

Proteomics and Biochemical Assays

The compound serves as a reagent in proteomics for studying protein interactions and post-translational modifications. Its trifluoromethyl group enhances membrane permeability, facilitating intracellular delivery of conjugated molecules. For example, it has been used to synthesize fluorinated probes for tracking protein localization in live cells.

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves and lab coats
Respiratory SensitizationUse in fume hoods with proper ventilation
Environmental ToxicityDispose via certified waste management systems

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferencesApplications
3-Chloro-2-fluoropyridineLacks trifluoromethyl groupAgrochemical synthesis
5-Trifluoromethylpicolinic acidCarboxylic acid substituentMetal chelation studies

The presence of both chlorine and trifluoromethyl groups in 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol enhances its electronic profile compared to analogues, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Synthetic Methodology: Develop greener catalysts (e.g., biocatalysts) to improve yield and reduce waste.

  • Structural Modifications: Explore substituting the chlorine atom with amino or thiol groups to modulate reactivity.

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